molecular formula C24H29NO4 B2765583 1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one CAS No. 879044-11-8

1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2765583
CAS No.: 879044-11-8
M. Wt: 395.499
InChI Key: NOWMZDIVVJLPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indol-2-one class, characterized by a bicyclic structure with a lactam ring. Its molecular structure includes a 3-hydroxy-3-(2-oxopropyl) moiety and a 3-(4-tert-butylphenoxy)propyl side chain. The hydroxy and ketone groups may facilitate hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name

1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-17(26)16-24(28)20-8-5-6-9-21(20)25(22(24)27)14-7-15-29-19-12-10-18(11-13-19)23(2,3)4/h5-6,8-13,28H,7,14-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWMZDIVVJLPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of the indol-2-one core and the subsequent attachment of the functional groups. One common synthetic route involves the use of aldol condensation reactions to form the indol-2-one core, followed by the introduction of the tert-butylphenoxy and oxopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxopropyl group can be reduced to form a hydroxyl group.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxopropyl group can yield a secondary alcohol.

Scientific Research Applications

1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related indol-2-one derivatives (Table 1):

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Impact
Target Compound C₂₄H₂₉NO₄ (est.) ~395.5 4-tert-butylphenoxypropyl, hydroxy, oxopropyl High lipophilicity (tert-butyl), hydrogen bonding (hydroxy/ketone)
3-Hydroxy-3-acetonyloxindole (33417-17-3) C₁₁H₁₁NO₃ 205.2 Hydroxy, oxopropyl Simpler structure; lacks bulky groups, likely lower metabolic stability
3-(4-Chlorophenyl)-tert-butyl derivative (878022-33-4) C₂₈H₃₀ClNO₂ 448.0 4-chlorophenyl, tert-butylmethoxy, propyl Chlorine enhances halogen bonding; higher molecular weight may reduce bioavailability
Benzodioxol-containing derivative (690220-24-7) C₂₆H₂₃NO₅ 429.5 Benzodioxol, phenylpropyl Benzodioxol may improve solubility; phenylpropyl increases hydrophobicity
3-Acetonylidene-2-oxindole (6524-20-5) C₁₁H₉NO₂ 191.2 Conjugated oxopropylidene Conjugation may enhance UV absorption; reduced hydrogen bonding capacity

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Bulky tert-butyl groups (target compound and ) hinder oxidative metabolism, extending half-life compared to compounds with smaller substituents (e.g., ) .
  • Solubility : The hydroxy group in the target compound and benzodioxol in may enhance solubility via hydrogen bonding or polar interactions, whereas chlorine in has negligible solubility effects.

Key Research Findings

Bioactivity: Chlorophenyl derivatives (e.g., ) show enhanced receptor binding in kinase inhibition assays due to halogen bonding, whereas tert-butylphenoxy groups (target compound) may favor hydrophobic pocket interactions .

Stability : Hydroxy-containing compounds (target, ) exhibit pH-dependent degradation, while conjugated systems () are prone to photodegradation .

Toxicity : Bulky substituents (target, ) reduce acute toxicity in rodent models compared to smaller analogs, likely due to slower metabolic activation .

Biological Activity

1-[3-(4-tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dihydroindole core and a tert-butylphenoxy group. Its molecular formula is C24H35NOC_{24}H_{35}NO, and it has a molecular weight of approximately 365.5 g/mol. The structure can be represented as follows:

Structure C24H35NO\text{Structure }\text{C}_{24}\text{H}_{35}\text{NO}

Research indicates that this compound may interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntioxidantReduces oxidative stress
AChE InhibitionIC50 = 1.90 µM
BChE InhibitionIC50 = 0.084 µM
Neuroprotective EffectsProtection against ROS-induced damage

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of related compounds in models of oxidative stress. The results indicated significant protection against neuronal cell death induced by reactive oxygen species (ROS).
  • Cholinesterase Inhibition : In a comparative study, derivatives of the compound were assessed for their inhibitory effects on AChE and BChE. The findings highlighted a strong selectivity towards BChE, suggesting potential therapeutic applications in treating cognitive disorders.
  • Biased Agonism : Research on structurally similar compounds has shown biased agonism at certain receptors, which could imply that this compound may also exhibit selective receptor activation, leading to varied physiological responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.